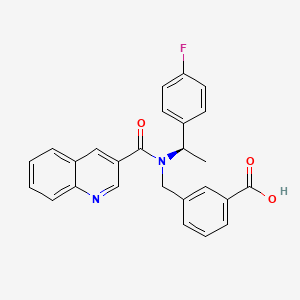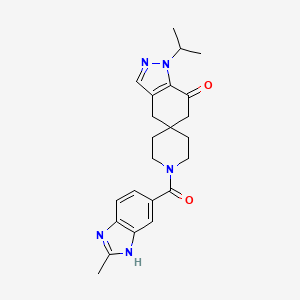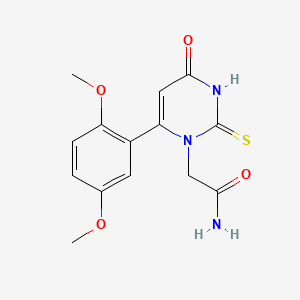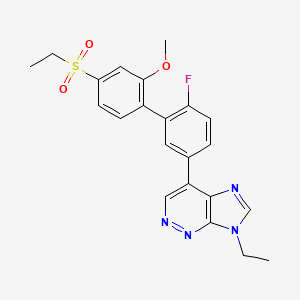![molecular formula C28H37ClF2N2O2 B610035 Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl) CAS No. 862282-10-8](/img/structure/B610035.png)
Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-446687 is a highly selective MC4 receptor (MC4R) agonist.
Scientific Research Applications
Synthesis and Characterization
- Methanone compounds, including the specified compound, have been a focus in research for their synthesis methods. For instance, Zheng Rui (2010) discussed the synthesis of a similar compound using Piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting the easily available materials and a reasonable yield of 62.4% (Zheng Rui, 2010).
- Another study by L. Mallesha & K. Mohana (2014) detailed the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, showing the versatility and adaptability of similar compounds (L. Mallesha & K. Mohana, 2014).
Antimicrobial Activity
- The antimicrobial properties of related compounds have been explored. Mallesha & Mohana's study found that certain derivatives exhibited good antimicrobial activity against various bacterial and fungal strains, suggesting potential therapeutic applications (L. Mallesha & K. Mohana, 2014).
Structural and Theoretical Analysis
- A 2021 study by C. S. Karthik et al. focused on the structural, optical, and thermal properties of a related compound. This study used single crystal X-ray diffraction and density functional theory calculations to analyze the compound's structure, revealing its stability under certain temperature ranges and providing insights into its molecular properties (C. S. Karthik et al., 2021).
Potential Therapeutic Applications
- Research by C. Jones et al. (1979) on a structurally similar compound demonstrated potent antiestrogenic activity, hinting at the potential for such compounds in therapeutic applications, particularly in hormonal therapies (C. Jones et al., 1979).
Inhibition of Enzymatic Activity
- A study by A. Rudnitskaya et al. (2009) explored compounds including methanone derivatives for their ability to inhibit fructose-1,6-bisphosphatase, an enzyme crucial in glucose metabolism. This research indicates the potential for such compounds in managing diseases related to glucose metabolism, like diabetes (A. Rudnitskaya et al., 2009).
properties
CAS RN |
862282-10-8 |
|---|---|
Molecular Formula |
C28H37ClF2N2O2 |
Molecular Weight |
507.06 |
IUPAC Name |
[1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-(4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C28H36F2N2O2.ClH/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30;/h6-13,18-19,23-24,34H,14-17H2,1-5H3;1H |
InChI Key |
WWCBDWDDPAPGHX-UZEFPFOTSA-N |
SMILES |
CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PF-00446687; PF 446687; PF446687; PF-446687 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)

![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)


![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)
